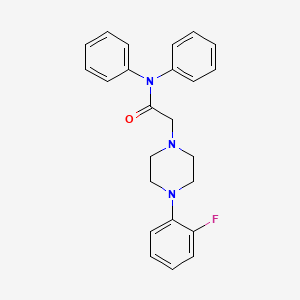![molecular formula C19H19N3O3S B2450078 2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile CAS No. 2109267-17-4](/img/structure/B2450078.png)
2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is a highly specialized chemical compound that has piqued the interest of researchers in various fields due to its complex structure and potential applications. This compound belongs to a class of molecules that combines bicyclic systems with sulfonyl and benzonitrile functionalities, resulting in a unique set of chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile typically involves multi-step organic synthesis. One common route includes the following steps:
Synthesis of the azabicyclo[3.2.1]octane core: : This can be achieved through catalytic hydrogenation of suitable bicyclic precursors.
Introduction of the pyridin-3-yloxy group: : Using nucleophilic substitution reactions, the pyridin-3-yloxy group is attached to the bicyclic structure.
Addition of the sulfonyl group: : This step often involves sulfonylation reactions, utilizing reagents like sulfonyl chlorides.
Benzonitrile group attachment:
Industrial Production Methods
Industrial production of this compound typically scales up the aforementioned laboratory procedures, often employing continuous flow chemistry to enhance reaction efficiency and yield. Optimizing reaction conditions (temperature, solvent, catalysts) is critical for producing the compound on a large scale with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is known to undergo several types of chemical reactions, including:
Oxidation: : Reactions with oxidizing agents can modify the functional groups, particularly the sulfonyl group.
Reduction: : Reduction reactions can alter the azabicyclic structure or the nitrile group.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyridin-3-yloxy and benzonitrile sites.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: : Solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often used, along with catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction typically result in modified functional groups, while substitution can lead to a variety of derivative compounds with altered reactivity and properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing complex molecules, particularly in the field of medicinal chemistry where the azabicyclic structure is of interest.
Biology
Biologically, this compound can be used to study receptor interactions, especially given its potential to bind to certain biological targets due to its intricate structure.
Medicine
In medicinal research, this compound may be investigated for its therapeutic potential, possibly acting as a precursor or component in drug design for targeting specific enzymes or receptors.
Industry
Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
Mécanisme D'action
The compound's mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity and specificity to the binding process.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-3-yloxy)benzonitrile: : Lacks the azabicyclo[3.2.1]octane core.
(1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: : Lacks the sulfonyl and benzonitrile groups.
Benzonitrile derivatives: : With various substituents instead of the sulfonyl group.
Uniqueness
What sets 2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile apart is its combination of the azabicyclic structure, sulfonyl group, and benzonitrile functionality, making it a unique molecule with specific chemical and biological properties not easily mimicked by simpler analogs.
There you have it—a deep dive into the world of this fascinating compound! Curious about any specific aspect of it?
Propriétés
IUPAC Name |
2-[(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c20-12-14-4-1-2-6-19(14)26(23,24)22-15-7-8-16(22)11-18(10-15)25-17-5-3-9-21-13-17/h1-6,9,13,15-16,18H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPHRINKBIXDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
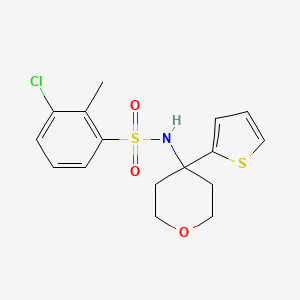
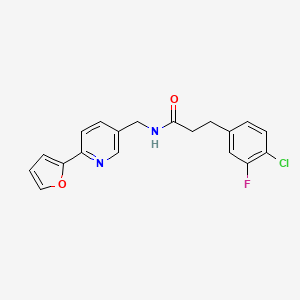
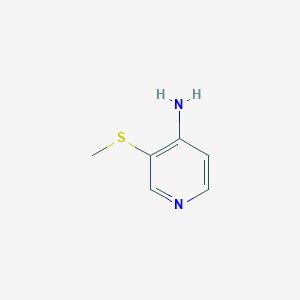
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B2450000.png)
![N-Ethyl-N-[2-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2450001.png)

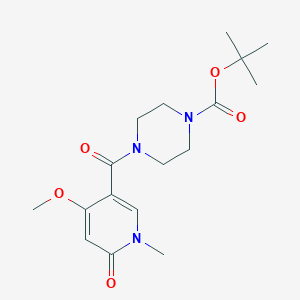
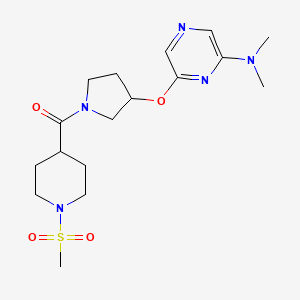
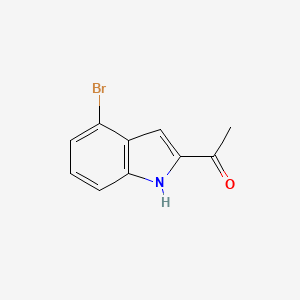
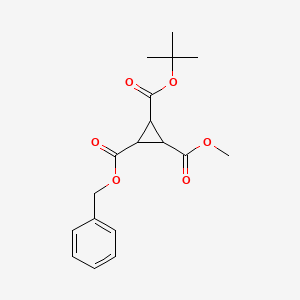

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/new.no-structure.jpg)
![2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2450017.png)
